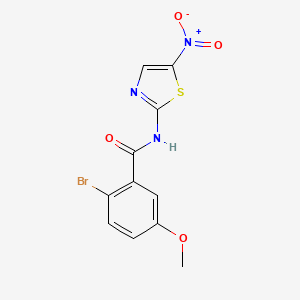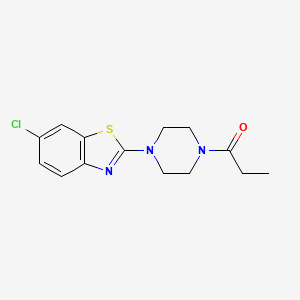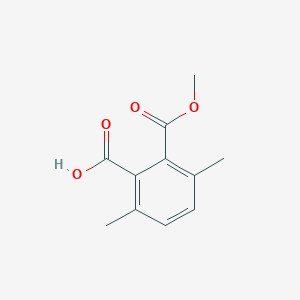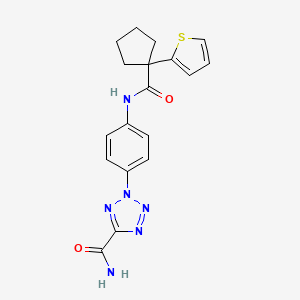
2-bromo-5-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-bromo-5-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide” is a complex organic compound. It consists of a benzamide moiety that is substituted with a bromo group and a methoxy group. Additionally, it has a thiazole ring which is substituted with a nitro group .
Molecular Structure Analysis
The molecular structure of this compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The compound contains a benzamide moiety, a thiazole ring, and various substituents including a bromo group, a methoxy group, and a nitro group .Chemical Reactions Analysis
The chemical reactivity of “2-bromo-5-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide” would be influenced by its functional groups. The bromo group is a good leaving group, the nitro group is electron-withdrawing, and the methoxy group is electron-donating. These properties could influence the types of reactions the compound can undergo .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-bromo-5-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide” would be influenced by its molecular structure. For instance, the presence of polar groups like the nitro group and the methoxy group could influence its solubility in different solvents .Applications De Recherche Scientifique
Anti-Infective Applications
Thiazolides, including derivatives of nitazoxanide and compounds structurally related to 2-bromo-5-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide, have shown a wide spectrum of anti-infective properties. They are effective against viruses, bacteria, intracellular and extracellular protozoan parasites, and proliferating mammalian cells. Thiazolides like nitazoxanide are known to exhibit activities against a variety of pathogens due to multiple mechanisms of action, including the induction of apoptosis in mammalian cells and possibly similar mechanisms against helminths (Hemphill, Müller, & Müller, 2012).
Photodynamic Therapy Applications
Derivatives of benzothiazole, similar in structure to 2-bromo-5-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide, have been investigated for their potential in photodynamic therapy, particularly in the treatment of cancer. For instance, zinc phthalocyanine derivatives substituted with thiadiazole groups have shown high singlet oxygen quantum yields, making them suitable as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antiproliferative Activities
Thiazolide compounds, including those related to 2-bromo-5-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide, have been explored for their antiproliferative activities against various cancer cell lines. The mode of action involves triggering apoptosis, with bromo- and nitro-thiazolides showing effectiveness against proliferating cells. This suggests potential applications in cancer research and treatment, highlighting the diverse therapeutic potential of thiazolide derivatives (Brockmann et al., 2014).
Antimicrobial Properties
Novel compounds structurally similar to 2-bromo-5-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide, such as (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, have demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. These compounds exhibit activity that, in many cases, surpasses that of reference drugs, indicating their potential as new antimicrobial agents (Liaras et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
2-bromo-5-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O4S/c1-19-6-2-3-8(12)7(4-6)10(16)14-11-13-5-9(20-11)15(17)18/h2-5H,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOOYCCFJVFXDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-5-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-4-fluoro-N-[1-(oxan-4-YL)pyrazol-4-YL]benzamide](/img/structure/B2992123.png)
![2-(4-ethoxyphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2992124.png)
![1-[(2-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2992125.png)


![6-hydroxy-5-{[5-methoxy-1-(2-phenoxypropanoyl)-1H-indol-3-yl]methyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2992129.png)

![1'-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2992131.png)
![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2992135.png)
![4-chloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzenecarboxamide](/img/structure/B2992137.png)
